molecular formula C11H13BrClNO B8722795 N-(2-(3-bromophenyl)propan-2-yl)-2-chloroacetamide

N-(2-(3-bromophenyl)propan-2-yl)-2-chloroacetamide

Cat. No. B8722795
M. Wt: 290.58 g/mol
InChI Key: OJRDRYIRUGOQNL-UHFFFAOYSA-N
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Patent
US07504403B2

Procedure details

To a mixture of the 2-(3-bromo-phenyl)-propan-2-ol and (0.76 g, 3.6 mmol) and chloro-acetonitrile (7 mL) was added acetic acid (0.6 mL) and the resulting mixture was cooled to 0° C. Concentrated sulfuric acid (0.6 mL) was added dropwise and the mixture was brought to room temperature and stirred for 17 h. Mixture was poured into ice-water (10 mL) and extracted with ethylacetate. The extracts were combined, dried over magnesium sulfate and concentrated to afford a white solid. M+1=291.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](O)([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[Cl:12][CH2:13][C:14]#[N:15].S(=O)(=O)(O)[OH:17]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:15][C:14](=[O:17])[CH2:13][Cl:12])([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)(C)O
Name
Quantity
7 mL
Type
reactant
Smiles
ClCC#N
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
10 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
BrC=1C=C(C=CC1)C(C)(C)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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